molecular formula C23H27Cl2NO4S B15096592 N-(4-tert-butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-tert-butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B15096592
M. Wt: 484.4 g/mol
InChI Key: INJBHXDNZLTKTO-UHFFFAOYSA-N
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Description

N-(4-tert-Butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by three key structural features:

A 2,4-dichlorophenoxy group, which is commonly associated with herbicidal and anti-inflammatory activities .

A tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety, which enhances solubility and metabolic stability compared to non-sulfonated analogs .

A 4-tert-butylbenzyl group, a bulky lipophilic substituent that influences binding affinity and pharmacokinetics .

Properties

Molecular Formula

C23H27Cl2NO4S

Molecular Weight

484.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H27Cl2NO4S/c1-23(2,3)17-6-4-16(5-7-17)13-26(19-10-11-31(28,29)15-19)22(27)14-30-21-9-8-18(24)12-20(21)25/h4-9,12,19H,10-11,13-15H2,1-3H3

InChI Key

INJBHXDNZLTKTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

N-(4-tert-butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound known for its significant biological activities, particularly in the fields of bone biology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.
  • Dichlorophenoxy moiety : Imparts specific reactivity and potential interactions with biological targets.
  • Tetrahydrothiophene derivative : May participate in redox reactions due to the presence of the sulfone functionality.

Inhibition of Osteoclastogenesis

Research indicates that this compound exhibits potent inhibitory effects on osteoclastogenesis and bone resorption. This activity is crucial for conditions such as osteoporosis and other bone-related diseases. The compound modulates signaling pathways involved in osteoclast formation by downregulating markers like TRAF6 and NF-κB, leading to decreased bone resorption without inducing cytotoxic effects.

Antitumor Activity

Similar compounds have shown antitumor properties, suggesting that this compound may also possess anticancer potential. Studies indicate that it could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural similarity to other anti-inflammatory agents suggests it may also exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases where osteoclast activity is implicated.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

  • TRAF6/NF-κB Pathway : Inhibition of this pathway leads to reduced osteoclast differentiation.
  • Apoptosis Induction : Related compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Potential interference with cell cycle regulation may contribute to its antitumor effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameKey FeaturesBiological Activity
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamideContains aminoethyl groupAntitumor activity
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amineSimilar dichlorophenoxy structurePotential anti-inflammatory effects
N-(piperazine-1-yl)phenyl-2-phenoxyacetamidePiperazine ring enhances reactivityExhibits antitumor properties

The unique combination of the tert-butyl group with the tetrahydrothiophene derivative enhances the efficacy of this compound compared to other compounds lacking such structural diversity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Osteoclastogenesis Inhibition : A study demonstrated that a structurally similar compound significantly inhibited osteoclast differentiation in vitro, suggesting a potential mechanism for the observed effects on bone resorption.
  • Antitumor Activity : Research on related compounds showed a marked reduction in tumor growth in animal models when treated with similar agents, indicating a promising avenue for further investigation into the anticancer properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Application Synthesis Yield (%) Melting Point (°C) Reference
Target Compound 4-tert-butylbenzyl, tetrahydrothiophene sulfone Potential anti-inflammatory/herbicidal Not reported Not reported N/A
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 4-chlorobenzyl, 2-methoxyphenoxy Antimicrobial (hypothesized) Not reported Not reported
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide 2-fluorobenzyl, 4-isopropylphenoxy Not reported Not reported Not reported
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 4-methylphenyl Herbicidal (analogous to 2,4-D) Not reported Not reported
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide tert-butyl, 4-chlorophenyl Biological precursor 98 153–155

Substituent Effects on Pharmacological and Physical Properties

The tetrahydrothiophene sulfone moiety improves solubility relative to non-sulfonated thiophene derivatives due to its polar sulfonyl group .

Biological Activity: The 2,4-dichlorophenoxy group is critical for COX-2 inhibition and herbicidal activity, as seen in 2,4-D derivatives . The 2-fluorobenzyl group in analog compounds may enhance metabolic stability via reduced cytochrome P450 interactions .

Synthetic Feasibility: Derivatives with tert-butyl groups (e.g., ) achieve high yields (98%) via multicomponent reactions, suggesting scalable synthesis routes for the target compound. Lower Rf values (e.g., 0.25 for tert-butyl analogs) indicate higher polarity compared to dichlorophenoxy derivatives (Rf = 0.60–0.75) .

Comparative Analysis of Physicochemical Data

Table 2: Physical and Spectral Properties

Compound Rf Value Melting Point (°C) Notable Spectral Data (¹H/¹³C NMR) Reference
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide 0.67 123–125 δ 6.9–7.4 (aromatic H), δ 170.1 (C=O)
N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide 0.75 186–188 δ 7.2–7.8 (Br-substituted H), δ 168.9 (C=S)
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide 0.25 153–155 δ 1.3 (t-Bu CH3), δ 153.2 (OCH3)

Implications for Future Research

Biological Screening : The target compound should be evaluated for COX-2 inhibition and herbicidal activity, leveraging structural parallels to 2,4-D and its derivatives .

Optimization : Replace the tert-butyl group with smaller substituents (e.g., methyl) to balance lipophilicity and solubility .

Synthetic Refinement : Adapt multicomponent reaction protocols from to improve yield and purity.

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